Introduction: The Significance of the 4-Methylene-Substituted Tetrahydropyran Scaffold
Introduction: The Significance of the 4-Methylene-Substituted Tetrahydropyran Scaffold
An In-Depth Technical Guide to the Synthesis and Properties of 4-Methylenetetrahydro-2H-pyran
The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently encountered in the structures of numerous biologically significant natural products, particularly those of marine origin. Its presence is critical to the bioactivity of compounds like bryostatin 1 and phorboxazole.[1] Among the functionalized THP derivatives, 4-Methylenetetrahydro-2H-pyran stands out as a versatile and valuable building block in organic synthesis. The exocyclic double bond provides a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and properties of 4-Methylenetetrahydro-2H-pyran. We will delve into the principal synthetic methodologies, exploring the mechanistic underpinnings and rationale behind experimental choices. Furthermore, we will detail its physicochemical properties and discuss its reactivity and applications as a key intermediate in the synthesis of complex molecules.
Part 1: Synthetic Routes to 4-Methylenetetrahydro-2H-pyran
The construction of 4-Methylenetetrahydro-2H-pyran can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in the substrate. The most common and reliable methods involve olefination of a precursor ketone or the dehydration of a tertiary alcohol.
The Wittig Olefination of Tetrahydro-4H-pyran-4-one
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds and represents one of the most direct routes to 4-Methylenetetrahydro-2H-pyran.[2] The reaction involves the treatment of a ketone, in this case, Tetrahydro-4H-pyran-4-one, with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]
Mechanism and Rationale:
The reaction is initiated by the generation of the ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), from its corresponding phosphonium salt, methyltriphenylphosphonium bromide, using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[4] The choice of a non-stabilized ylide is crucial as it favors the formation of the desired alkene with aldehydes and ketones.[5] The ylide then attacks the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one. The mechanism is now widely believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[4][6] This intermediate rapidly collapses in a retro-[2+2] cycloaddition to yield the final products: 4-Methylenetetrahydro-2H-pyran and triphenylphosphine oxide.[4] Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are essential, as the ylide is highly basic and will be quenched by protic sources like water.[7]
Caption: The Wittig reaction pathway for synthesizing 4-Methylenetetrahydro-2H-pyran.
Experimental Protocol: Wittig Reaction
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Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF at 0 °C. Add n-butyllithium (n-BuLi) dropwise. Allow the resulting bright yellow-orange mixture to stir for 30-60 minutes at this temperature.
-
Olefination: Cool the ylide solution to –78 °C. Add a solution of Tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to stir at –78 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates complete consumption of the ketone.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 4-Methylenetetrahydro-2H-pyran.
Grignard Addition and Subsequent Dehydration
An alternative two-step sequence involves the initial formation of a tertiary alcohol, 4-methyltetrahydro-2H-pyran-4-ol, via the addition of a methyl Grignard reagent to Tetrahydro-4H-pyran-4-one, followed by an acid-catalyzed dehydration to install the exocyclic double bond.
Mechanism and Rationale:
Step 1: Grignard Reaction. The Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile.[7] The carbon atom of the methyl group, bonded to the electropositive magnesium, carries a partial negative charge and attacks the electrophilic carbonyl carbon of the ketone.[8] This nucleophilic addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the tertiary alcohol, 4-methyltetrahydro-2H-pyran-4-ol.[9] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water.[7]
Step 2: Dehydration. The tertiary alcohol is then subjected to dehydration, typically under acidic conditions (e.g., using sulfuric acid, phosphoric acid, or a Lewis acid catalyst). The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C4 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent methyl group to form the exocyclic double bond, yielding the final product.
Caption: Two-step synthesis via Grignard addition followed by dehydration.
Experimental Protocol: Grignard Reaction & Dehydration
-
Grignard Addition: To a solution of Tetrahydro-4H-pyran-4-one in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction back to 0 °C and quench slowly with saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 4-methyltetrahydro-2H-pyran-4-ol.
-
Dehydration: Dissolve the crude alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.
-
Purification: Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry the organic layer, and concentrate. Purify the resulting oil by distillation or flash chromatography to obtain 4-Methylenetetrahydro-2H-pyran.
Prins Cyclization-Based Strategies
The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, provides a powerful and stereoselective method for constructing tetrahydropyran rings.[10][11] Modern variations of this reaction can be employed to synthesize highly substituted 4-methylenetetrahydropyrans directly. For instance, the reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Lewis or Brønsted acid, generates an oxocarbenium ion which is then trapped intramolecularly by the alkene.[12][13] Keck and coworkers have described an elegant pyran annulation process where a hydroxy allylsilane reacts with a second aldehyde in the presence of TMSOTf (a Lewis acid) to form 2,6-disubstituted-4-methylene tetrahydropyrans.[1][14] These advanced methods offer excellent control over stereochemistry but require more specialized starting materials.
Caption: Conceptual workflow of the Prins cyclization for pyran synthesis.
Part 2: Physicochemical and Spectroscopic Properties
4-Methylenetetrahydro-2H-pyran is a liquid at room temperature with distinct physical properties that are important for its handling, purification, and use in subsequent reactions.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 36838-71-8 | [15] |
| Molecular Formula | C₆H₁₀O | [16] |
| Molecular Weight | 98.14 g/mol | [16] |
| Appearance | Liquid | [15] |
| Density | 0.9 ± 0.1 g/cm³ | [15][16] |
| Boiling Point | 122.0 ± 29.0 °C at 760 mmHg | [15] |
| Flash Point | 15.0 ± 22.3 °C | [15] |
| Refractive Index | 1.440 | [15] |
Spectroscopic Data Interpretation
The structural features of 4-Methylenetetrahydro-2H-pyran give rise to a characteristic spectroscopic signature.
-
¹H NMR: The spectrum would be expected to show a singlet or a narrow multiplet for the two exocyclic methylene protons (C=CH₂) in the region of δ 4.5-5.0 ppm. The four protons on the carbons adjacent to the ring oxygen (C2-H₂ and C6-H₂) would appear as multiplets in the δ 3.5-4.0 ppm range. The remaining four protons on the ring (C3-H₂ and C5-H₂) would appear as multiplets further upfield.
-
¹³C NMR: The key signals include those for the sp² carbons of the exocyclic double bond, with the quaternary carbon appearing around δ 140-150 ppm and the terminal CH₂ carbon around δ 105-115 ppm. The sp³ carbons of the ring would appear in the upfield region, with the carbons adjacent to the oxygen (C2 and C6) being the most downfield of the aliphatic signals.
-
Infrared (IR) Spectroscopy: A characteristic C=C stretching absorption would be observed around 1650 cm⁻¹, confirming the presence of the alkene. A strong C-O-C ether stretch would also be prominent, typically in the 1150-1050 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern would likely involve loss of formaldehyde (CH₂O) or other characteristic ring fragmentations.
Part 3: Reactivity and Applications in Drug Development
The synthetic utility of 4-Methylenetetrahydro-2H-pyran is derived primarily from the reactivity of its exocyclic double bond. This functional group can participate in a wide range of transformations, including:
-
Hydrogenation: Catalytic hydrogenation will reduce the double bond to afford 4-methyltetrahydropyran.
-
Electrophilic Addition: Reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) will functionalize the exocyclic position.
-
Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) will form a spiro-epoxide, a useful intermediate for further nucleophilic attack.
-
Hydroboration-Oxidation: This two-step sequence will yield the corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol, with anti-Markovnikov regioselectivity.
-
Polymerization: The vinyl ether-like reactivity can be exploited in polymerization reactions.
In the context of drug discovery, the 4-methylenetetrahydropyran core is a valuable starting point for the synthesis of more elaborate structures. The tetrahydropyran ring system is a common feature in many natural products with potent biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[17][18] The ability to selectively functionalize the methylene group allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs, enabling the optimization of lead compounds for improved efficacy and pharmacokinetic profiles.
Conclusion
4-Methylenetetrahydro-2H-pyran is a synthetically accessible and highly versatile heterocyclic building block. Its preparation via robust methods like the Wittig olefination or Grignard addition-dehydration sequence makes it readily available to synthetic chemists. The compound's well-defined physical properties and predictable spectroscopic characteristics facilitate its use and characterization. The reactivity of its exocyclic double bond, coupled with the prevalence of the tetrahydropyran scaffold in bioactive molecules, cements its importance as a key intermediate for researchers in organic synthesis and drug development.
References
-
Hoveyda, A. H., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]
-
Xingrui Pharmatech Co., Limited. (n.d.). 4-Methylenetetrahydro-2H-pyran CAS 36838-71-8 Manufacturers, Suppliers, Factory. Xingrui Pharmatech. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrahydro-4-methyl-2H-pyran. PubChem. [Link]
-
Keck, G. E., Covel, J. A., Schiff, T., & Yu, T. (2002). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of Organic Chemistry. [Link]
-
Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
-
Dong Group. (n.d.). Prins reactions and Applications. The Dong Group. [Link]
-
NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST WebBook. [Link]
-
Organic Chemistry Portal. (n.d.). Prins Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2018). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. ResearchGate. [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]
-
Keck, G. E., Covel, J. A., Schiff, T., & Yu, T. (2002). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. University of Utah. [Link]
-
SpectraBase. (n.d.). 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl-. SpectraBase. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2017). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
- Google Patents. (2008). Method for producing alkyl grignard reagent using tetrahydropyran as solvent.
-
National Institutes of Health. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
SciELO. (2020). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO. [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST WebBook. [Link]
-
Wiley Online Library. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal. [Link]
-
Wiley Online Library. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Journal of Heterocyclic Chemistry. [Link]
-
Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
-
National Institutes of Health. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]
-
ResearchGate. (2020). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. ResearchGate. [Link]
-
National Institutes of Health. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. [Link]
-
ResearchGate. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. ResearchGate. [Link]
-
HMDB. (2021). 2H-Pyran-2-one, tetrahydro-4-hydroxy-4-methyl-, (R)-. HMDB. [Link]
-
National Institutes of Health. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. PubMed. [Link]
-
Semantic Scholar. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Selective catalytic dehydration of furfuryl alcohol to 2, 2′-difurfuryl ether using a polyoxometalate catalyst. ResearchGate. [Link]
Sources
- 1. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. Prins Reaction [organic-chemistry.org]
- 12. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. 4-Methylenetetrahydro-2H-pyran CAS 36838-71-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 16. echemi.com [echemi.com]
- 17. scielo.br [scielo.br]
- 18. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
